5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one efficient and straightforward methodology involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a three-step reaction sequence .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been established through various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied extensively. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Scientific Research Applications
Heteroaromatization and Antimicrobial Activity
The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization has been detailed, demonstrating the chemical versatility of these compounds. These derivatives have been tested for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Structural Analysis
Research on the structural analysis of triazole derivatives, including the chlorophenyl amino variant, highlights the molecular stability and planarity of these compounds. This structural information is crucial for understanding the interaction mechanisms of these compounds with biological targets (Velavan et al., 1997).
Novel Synthesis Methods
Innovative synthesis methods for creating indeno[2',1':5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines have been developed, emphasizing the regioselective yields and chemical diversity achievable with these frameworks (Hassan, 2006).
Anticancer Potential
The exploration of 5-substituted triazolo and tetrazolo pyrimidines for anticancer activity underscores the therapeutic potential of these compounds as anticancer agents, highlighting the importance of chemical modifications for enhancing biological activity (Kanō & Makisumi, 1958).
Inotropic, Anti-inflammatory, and Antihypertensive Activities
Studies on thiazolo[3,2-a]pyrimidine derivatives have revealed their potential as inotropic, anti-inflammatory, and antihypertensive agents, showcasing the broad spectrum of biological activities that can be targeted with pyrimidine derivatives (Jeanneau‐Nicolle et al., 1992).
Synthesis and Diversification
Research on the synthesis and ring rearrangement of bromo-chloro[1,2,4]triazolo[4,3-c]pyrimidines to [1,5-c] analogues, followed by further diversification, illustrates the synthetic flexibility and the potential for creating a wide array of derivatives from a core structure for various applications (Tang et al., 2014).
Potential Antiasthma Agents
The development of triazolo[1,5-c]pyrimidines as mediator release inhibitors suggests their use as potential antiasthma agents, indicating the role of chemical synthesis in addressing specific health conditions (Medwid et al., 1990).
Future Directions
The future directions for the study of “5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthesis methods could be another area of focus .
Mechanism of Action
Target of Action
[1,2,4]triazolo[1,5-a]pyrimidine, a core structure of the compound, is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It is likely that the compound interacts with its targets through the [1,2,4]triazolo[1,5-a]pyrimidine core, which is known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Given the wide range of pharmacological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine core, it is likely that multiple pathways are affected .
Result of Action
Given the wide range of pharmacological activities associated with the [1,2,4]triazolo[1,5-a]pyrimidine core, it is likely that the compound has multiple effects at the molecular and cellular level .
properties
IUPAC Name |
5-(4-chlorophenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c1-12-4-2-3-5-15(12)17-10-16(13-6-8-14(19)9-7-13)22-18-20-11-21-23(17)18/h2-9,11,16-17H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLDXYVQALNHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(NC3=NC=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
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